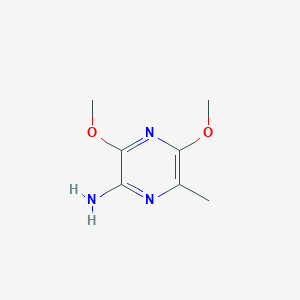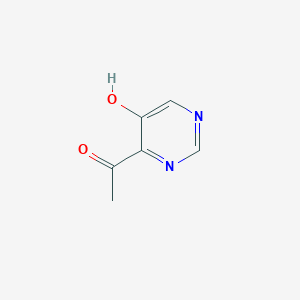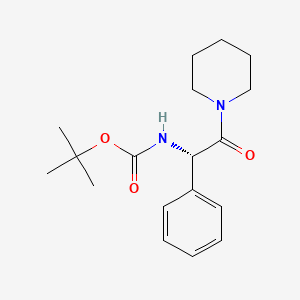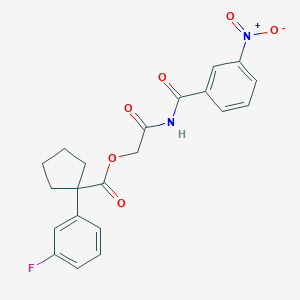
2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate is a complex organic compound that features a nitrobenzamido group, a fluorophenyl group, and a cyclopentane carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate typically involves multiple steps:
Formation of the Nitrobenzamido Group: The starting material, 3-nitrobenzoic acid, is converted to 3-nitrobenzoyl chloride using thionyl chloride. This is then reacted with an amine to form the 3-nitrobenzamido group.
Synthesis of the Fluorophenyl Group: The 3-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 3-fluorobenzoyl chloride and cyclopentane.
Esterification: The final step involves the esterification of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: 2-(3-Aminobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nitro and fluorophenyl groups suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The nitrobenzamido group is known to be a pharmacophore in several therapeutic agents, and the fluorophenyl group can enhance binding affinity and metabolic stability.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitro group could undergo bioreduction to form reactive intermediates, while the fluorophenyl group could enhance binding to hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
2-(3-Nitrobenzamido)-2-oxoethyl 1-(4-fluorophenyl)cyclopentane-1-carboxylate: Similar structure but with a different position of the fluorine atom.
2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-chlorophenyl)cyclopentane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
2-(3-Aminobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate: Reduction product of the nitro group.
Uniqueness
The uniqueness of 2-(3-Nitrobenzamido)-2-oxoethyl 1-(3-fluorophenyl)cyclopentane-1-carboxylate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. The presence of both nitro and fluorophenyl groups can enhance its interactions with biological targets, making it a valuable compound for further research.
属性
分子式 |
C21H19FN2O6 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC 名称 |
[2-[(3-nitrobenzoyl)amino]-2-oxoethyl] 1-(3-fluorophenyl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C21H19FN2O6/c22-16-7-4-6-15(12-16)21(9-1-2-10-21)20(27)30-13-18(25)23-19(26)14-5-3-8-17(11-14)24(28)29/h3-8,11-12H,1-2,9-10,13H2,(H,23,25,26) |
InChI 键 |
WOVQLSZUWCNXOA-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(C2=CC(=CC=C2)F)C(=O)OCC(=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


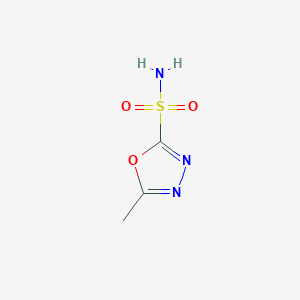
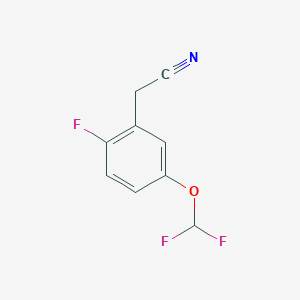
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13122459.png)
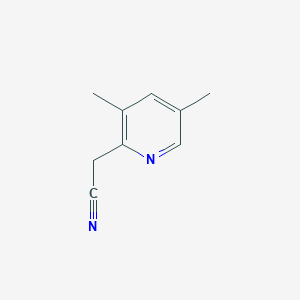
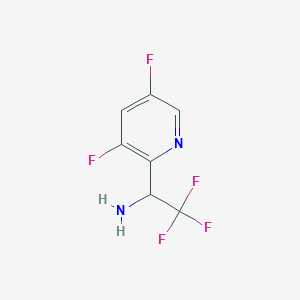
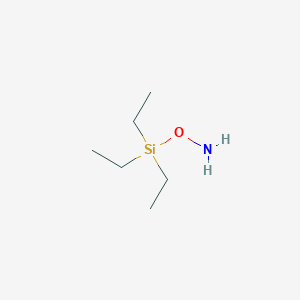
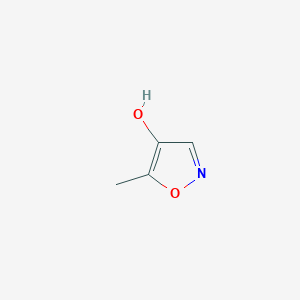
![[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)
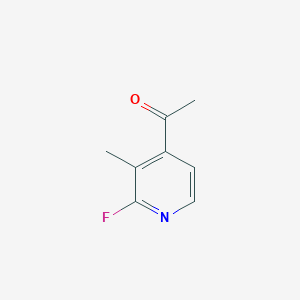
![6-Fluorobenzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B13122494.png)
![Ethyl3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13122501.png)
